molecular formula C43H68N14O8 B10848858 For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Cat. No.: B10848858
M. Wt: 909.1 g/mol
InChI Key: ZABHXVCIKRRWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids in their D and L forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: This can affect the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Materials Science: Utilized in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Ile-DL-Lys-NH2: Similar structure but with L-isoleucine instead of xiIle.

    For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Leu-DL-Lys-NH2: Contains leucine instead of xiIle.

Uniqueness

For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is unique due to the presence of xiIle, which may confer distinct structural and functional properties compared to its analogs.

Properties

Molecular Formula

C43H68N14O8

Molecular Weight

909.1 g/mol

IUPAC Name

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)

InChI Key

ZABHXVCIKRRWGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.